molecular formula C21H18O B1274181 4-(2-Phenylethyl)benzophenone CAS No. 91036-10-1

4-(2-Phenylethyl)benzophenone

Cat. No. B1274181
CAS RN: 91036-10-1
M. Wt: 286.4 g/mol
InChI Key: OCIICNRVGIWCOF-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)benzophenone is a chemical compound that is related to the family of benzophenones. It is characterized by a benzophenone core structure with a phenylethyl substituent. Benzophenones are known for their utility in various chemical applications, including material science and organic synthesis. They often serve as photoinitiators, UV stabilizers, and intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics were synthesized using Ni(0) catalytic coupling, which is a method that could potentially be adapted for the synthesis of 4-(2-Phenylethyl)benzophenone . The synthesis of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, involves oxidation reactions, indicating that functionalized benzophenones can be obtained through oxidative routes . Additionally, the Wittig-Horner reaction has been employed to synthesize 1-Bromo-4-(2,2-diphenylvinyl)benzene, demonstrating the versatility of phosphorus ylide chemistry in the modification of the benzophenone core .

Molecular Structure Analysis

Benzophenone derivatives often exhibit planar molecular structures, as seen in the case of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis . The conformational stability of these molecules is crucial for their physical properties and reactivity. For example, 4-hydroxy-2,5-dimethylphenyl-benzophenone has been studied for its conformational stability, revealing multiple barrier heights due to dihedral and hydroxyl rotations . These findings suggest that the molecular structure of 4-(2-Phenylethyl)benzophenone would also be important in determining its chemical behavior.

Chemical Reactions Analysis

Benzophenone and its derivatives participate in a variety of chemical reactions. Photochemical reactions, such as the reaction of enamino ketones with benzophenone, can lead to products like N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one or oxetane derivatives . Solid-state photocycloaddition reactions have also been observed, resulting in high site- and regioselectivity . These studies indicate that 4-(2-Phenylethyl)benzophenone could potentially undergo similar photochemical and cycloaddition reactions, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the planarity and packing of molecules affect their physicochemical properties, as evidenced by cyclic voltammetry (CV) and UV-vis spectra studies . The fluorescence properties of benzophenone derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have been investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is indicative of aggregation-induced emission (AIE) characteristics . These properties are essential for applications in material science and could be relevant for the study of 4-(2-Phenylethyl)benzophenone.

Scientific Research Applications

Sensor Development for Benzophenone Detection

Benzophenone, a photoinitiator in UV-cured inks on food packaging, can migrate into foodstuffs. A study developed an amperometric sensor for detecting benzophenone in food packaging, using molecularly imprinted polymer (MIP) technology. This sensor showed high recognition ability and was successfully applied to real samples, demonstrating its potential for monitoring benzophenone migration in food packaging (Li et al., 2012).

Adsorption Resins for Water Treatment

A research focusing on the removal of benzophenone-4 from water developed novel tertiary amine-functionalized crosslinking polymeric resins. These resins demonstrated a high adsorption capacity for benzophenone-4, outperforming several commercial adsorbents. This study highlights an environmentally-friendly approach to water purification and the effective removal of harmful substances (Zhou et al., 2018).

Photochemistry in Biological Chemistry

Benzophenone and its derivatives have significant applications in bioorganic chemistry and material science. A study reviewed the photochemical properties of benzophenone photophores, which are used for light-directed covalent attachment processes in various fields including proteome profiling, bioconjugation, and surface grafting. This review underscores the versatile applications of benzophenone derivatives in scientific research (Dormán et al., 2016).

Synthesis and Conformational Analysis

Research on the synthesis and conformation of R-(+)-2-(α-phenylethyl)benzophenone provided insights into the molecular structure and properties of chiral benzophenone models. This study contributed to a better understanding of the conformational behavior of benzophenone derivatives, which is important for their application in various chemical processes (AkoMasayuki & TakenakaShunsuke, 1979).

Applications in Magnetic Materials

A study explored the use of benzophenone derivatives in the development of laminar hybrid materials with magnetic properties. These materials exhibited single-chain magnet behavior, demonstrating the potential of benzophenone-based compounds in the field of material science and magnetic applications (Hu et al., 2009).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, contact with skin, eyes, and clothing, and ingestion of 4-(2-Phenylethyl)benzophenone . It should be used only in well-ventilated areas and kept away from heat and sources of ignition .

properties

IUPAC Name

phenyl-[4-(2-phenylethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIICNRVGIWCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238373
Record name Benzophenone, 4-phenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethyl)benzophenone

CAS RN

91036-10-1
Record name Benzophenone, 4-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 4-phenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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